An In-depth Technical Guide to the Isomers of Cresyl Glycidyl Ether
An In-depth Technical Guide to the Isomers of Cresyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of cresyl glycidyl ether, focusing on their chemical properties, synthesis, metabolism, and toxicology. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who may encounter or work with these compounds.
Introduction to Cresyl Glycidyl Ether Isomers
Cresyl glycidyl ether (CGE) is an aromatic glycidyl ether that exists as three distinct isomers: ortho-, meta-, and para-cresyl glycidyl ether (o-CGE, m-CGE, and p-CGE, respectively). These isomers are characterized by the position of the methyl group on the phenyl ring relative to the glycidyl ether substituent. CGEs are primarily utilized as reactive diluents in epoxy resin formulations, where they serve to reduce viscosity and improve the handling characteristics of the resin. Their reactive epoxide group allows them to become an integral part of the cross-linked polymer network upon curing.[1][2] Beyond their industrial applications, understanding the distinct properties and biological interactions of each isomer is crucial for safety assessment and potential applications in other scientific domains.
Physicochemical Properties
The physicochemical properties of the cresyl glycidyl ether isomers are fundamental to their application and toxicological profiles. While sharing the same molecular formula and weight, their structural differences lead to variations in properties such as boiling point, density, and flash point.
Summary of Quantitative Data
The following table summarizes the key physicochemical properties of o-, m-, and p-cresyl glycidyl ether for easy comparison.
| Property | ortho-Cresyl Glycidyl Ether | meta-Cresyl Glycidyl Ether | para-Cresyl Glycidyl Ether |
| CAS Number | 2210-79-9[2] | 2186-25-6 | 2186-24-5[1] |
| Molecular Formula | C₁₀H₁₂O₂[2] | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [2] | 164.20 g/mol | 164.20 g/mol [1] |
| Appearance | Clear, light yellow liquid[3] | Clear, colorless liquid[4] | Clear, colorless liquid[5] |
| Boiling Point | ~259 °C (498 °F) at 760 mmHg[3][6] | Not available | 231.67 °C (rough estimate)[7] |
| Flash Point | 93 °C (200 °F)[3][6] | Not available | Not available |
| Density | 1.09 g/mL at 20 °C (68 °F)[3][6] | Not available | 1.0041 g/mL (rough estimate)[7] |
| Solubility in Water | < 1 mg/mL at 22 °C (72 °F)[3][6] | Insoluble | Insoluble |
| Vapor Density | 5.7 (air = 1)[3] | Not available | Not available |
Synthesis of Cresyl Glycidyl Ether Isomers
The synthesis of cresyl glycidyl ether isomers generally involves the reaction of the corresponding cresol isomer with epichlorohydrin in the presence of a base. This Williamson ether synthesis variant proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to yield the glycidyl ether.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of cresyl glycidyl ether isomers.
Experimental Protocol for the Synthesis of ortho-Cresyl Glycidyl Ether
This protocol is based on a documented synthesis of o-cresyl glycidyl ether and can be adapted for the synthesis of the meta and para isomers by substituting the starting cresol.[6]
Materials:
-
ortho-Cresol
-
Epichlorohydrin
-
Piperidine (catalyst)
-
Methylene chloride (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
A solution of ortho-cresol (0.6 mole) and piperidine (5 drops) in an excess of epichlorohydrin (3.6 mole) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated under reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the excess epichlorohydrin is removed by distillation under reduced pressure.
-
The residue is dissolved in methylene chloride and washed sequentially with water and brine to remove any remaining piperidine and inorganic salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude o-cresyl glycidyl ether.
-
Further purification can be achieved by vacuum distillation.
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may require optimization for the meta and para isomers.
Metabolism of Cresyl Glycidyl Ether
The metabolism of cresyl glycidyl ether is a critical determinant of its toxicokinetics and potential toxicity. The primary metabolic pathway involves the enzymatic detoxification of the reactive epoxide ring.
Metabolic Pathway
The metabolic transformation of cresyl glycidyl ether primarily occurs in the liver and involves two main enzymatic pathways:
-
Epoxide Hydrolase Pathway: The epoxide ring is hydrolyzed by epoxide hydrolase to form the corresponding diol.
-
Glutathione Conjugation Pathway: The epoxide is conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
The resulting diol and glutathione conjugate are more water-soluble and can be further metabolized and excreted from the body. Studies have shown that in rats, both pathways are significant in the biotransformation of o-cresyl glycidyl ether.[8]
The following diagram illustrates the metabolic pathways of cresyl glycidyl ether.
Toxicology
The toxicological profile of cresyl glycidyl ether is of significant interest due to its industrial use and potential for human exposure. The primary concerns are skin and eye irritation and sensitization.
Summary of Toxicological Data
The following table summarizes the available toxicological data for cresyl glycidyl ether. It is important to note that much of the available data pertains to the mixed isomers.
| Endpoint | Result | Species | Reference |
| Acute Oral LD50 | 5140 mg/kg | Rat | [1][9] |
| Acute Inhalation LC50 | 1220 ppm / 4 hr | Rat | [1][9] |
| Skin Irritation | Irritant | Not specified | |
| Eye Irritation | Irritant | Not specified | |
| Skin Sensitization | Potential sensitizer | Not specified |
Toxicological Mechanisms
The toxicity of cresyl glycidyl ether is largely attributed to the reactivity of the epoxide group. This electrophilic moiety can react with nucleophilic macromolecules in the body, including proteins and DNA, potentially leading to cellular damage and adverse health effects. Skin sensitization is believed to occur through the haptenization of skin proteins by the glycidyl ether, which then elicits an immune response.
Currently, there is limited information available in the public domain regarding the specific effects of cresyl glycidyl ether isomers on cellular signaling pathways. Further research is warranted to elucidate the molecular mechanisms underlying their toxicity and to assess any potential for endocrine disruption or other long-term health effects.
Conclusion
The isomers of cresyl glycidyl ether are industrially significant compounds with distinct physicochemical properties. This guide has provided a detailed overview of their synthesis, metabolism, and toxicology, presenting key data in a structured format for ease of reference. While the general metabolic pathways are understood to involve epoxide hydrolysis and glutathione conjugation, a deeper understanding of their interaction with specific cellular signaling pathways remains an area for future investigation. The provided experimental protocols offer a foundation for the synthesis and further study of these compounds. It is imperative that researchers and professionals working with cresyl glycidyl ethers adhere to appropriate safety protocols due to their irritant and sensitizing properties.
References
- 1. p-Cresyl glycidyl ether (CAS 2186-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Cresyl glycidyl ether - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 2186-24-5(1-p-(Tolyloxy)-2,3-epoxypropane) | Kuujia.com [kuujia.com]
- 8. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
